(4S)-4-叠氮基-L-脯氨酸

描述

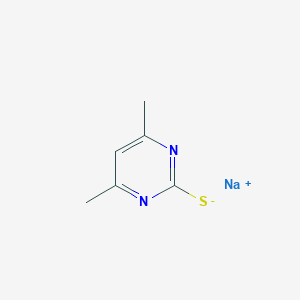

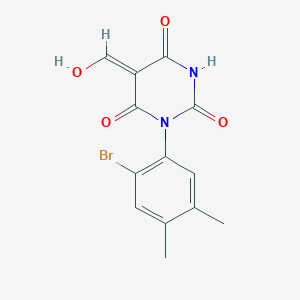

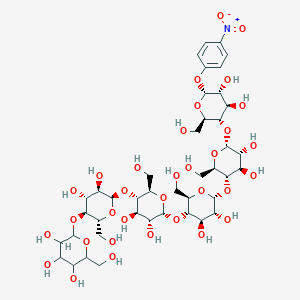

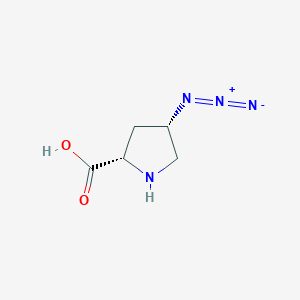

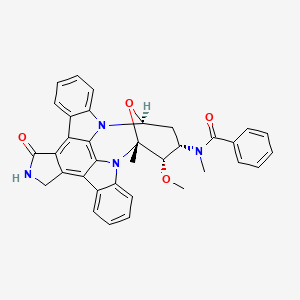

“(4S)-4-Azido-L-proline” is a chemical compound with the molecular formula C5H8N4O2 . It has an average mass of 156.143 Da and a mono-isotopic mass of 156.064728 Da .

Synthesis Analysis

The synthesis of “(4S)-4-Azido-L-proline” has been described in the literature. For instance, a strategy for selective imaging of collagen in live foetal ovine osteoblasts involves the incorporation of an azide-tagged proline in the biosynthesis of collagen .Molecular Structure Analysis

The molecular structure of “(4S)-4-Azido-L-proline” consists of 19 bonds, including 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 five-membered ring . It also contains 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 positively charged N, and 1 hydroxyl group .Chemical Reactions Analysis

The azide group in “(4S)-4-Azido-L-proline” can participate in various chemical reactions. For example, it can be used in a strain-promoted [3+2] azide–alkyne cycloaddition reaction for the selective imaging of collagen in live cells .Physical And Chemical Properties Analysis

“(4S)-4-Azido-L-proline” has several notable physical and chemical properties. It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is -0.63, and its ACD/LogD (pH 5.5 and 7.4) is -2.65 . It has a polar surface area of 62 Ų .科学研究应用

构象分析和红外探测:(4S)-4-叠氮基-L-脯氨酸,也称为叠氮脯氨酸,可以影响胶原蛋白中聚脯氨酸II构象的稳定性。不同构型的叠氮基,特别是4R和4S,可以稳定或破坏该构象。使用4-叠氮脯氨酸衍生物进行傅里叶变换红外光谱实验表明,酰胺I和叠氮IR光谱因叠氮构型和C末端结构而异。这表明4-叠氮脯氨酸可以成为探测蛋白质结构、功能和动力学中脯氨酸作用的有用工具(Lee等人,2012年).

在研究细胞代谢和调节中的应用:包括4-叠氮脯氨酸在内的L-脯氨酸类似物对于研究细胞代谢和原核和真核细胞中大分子合成的调节非常有价值。它们还具有潜在的工业应用,例如微生物生产脯氨酸类似物(Bach & Takagi,2013年).

合成和药物应用:(4S)-4-叠氮基-L-脯氨酸衍生物的合成已被记录用于肽药物合成中的药物中间体。这突出了其在新型药物化合物开发中的重要性(Chun-quan,2004年).

脯氨酰4-羟化酶表征:对脯氨酰4-羟化酶(一种羟基化脯氨酸并对胶原蛋白生物合成至关重要的酶)的研究使用了包括4-叠氮脯氨酸在内的脯氨酸类似物。这提供了该酶对富含脯氨酸和类胶原肽的作用的见解,这对于理解胶原蛋白的结构和功能非常重要(Hieta & Myllyharju,2002年).

化学合成和结构分析:已经开发出改进的受保护的3-叠氮和4-叠氮脯氨酸的合成方法,表明该化合物在化学合成和结构分析中的用途(Gómez-Vidal & Silverman,2001年).

脯氨酸类似物作为顺式肽键替代物:在蛋白质折叠和功能的研究中,1,5-二取代[1,2,3]三唑已被评估为顺式脯氨酰肽键的替代物,这是4-叠氮脯氨酸类似物可能重要的一个领域(Tam等人,2007年).

在靶向蛋白降解中的作用:脯氨酸的羟基化和氟化,如4-叠氮脯氨酸衍生物中所见,会影响生物系统中的分子识别。这对靶向蛋白降解(药物发现中的一个关键领域)有影响(Testa等人,2018年).

叠氮脯氨酸的构象意义:(4S)-和(4R)-叠氮脯氨酸衍生物中的“叠氮 gauche效应”会影响它们的构象,从而影响s-顺式:s-反式构象异构体的比例。这对它们在调节肽中聚脯氨酸II螺旋的稳定性中的用途有影响(Sonntag等人,2006年).

未来方向

The future directions of “(4S)-4-Azido-L-proline” research could involve its use in bioorthogonal strategies for non-invasive imaging of collagen structures . This could provide a powerful imaging tool to monitor and study diseases where abnormal collagen production is a main feature, including cirrhosis, diabetic nephropathy, or idiopathic pulmonary fibrosis .

属性

IUPAC Name |

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRFZPZRQYPCER-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7947133.png)

![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B7947159.png)